(R)-5-(piperidin-2-yl)oxazole

Chiral synthesis Enantioselective pharmacology Stereochemical SAR

(R)-5-(Piperidin-2-yl)oxazole (CAS 2165735-44-2) is the single (R)-enantiomer of the oxazole-piperidine scaffold, explicitly cited in patent literature for fatty acid amide hydrolase (FAAH) inhibitor design. Unlike the racemate (CAS 1517226-04-8) or the 4-regioisomer, the defined C2 (R)-stereochemistry and the 2-substituted piperidine architecture (predicted pKa 8.68) ensure consistent SAR interpretation and optimal pharmacophoric orientation at chiral biological targets. This building block eliminates the need for costly chiral resolution, preserving stereochemical integrity in downstream enantioselective syntheses.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B8257053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-(piperidin-2-yl)oxazole
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CN=CO2
InChIInChI=1S/C8H12N2O/c1-2-4-10-7(3-1)8-5-9-6-11-8/h5-7,10H,1-4H2/t7-/m1/s1
InChIKeyYAYCXZKKZCGHAY-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-(Piperidin-2-yl)oxazole – Chiral Heterocyclic Building Block for Enantioselective Synthesis and Drug Discovery


(R)-5-(Piperidin-2-yl)oxazole (CAS 2165735-44-2) is a chiral heterocyclic compound comprising a 1,3-oxazole ring linked at its 5-position to the 2-position of a piperidine ring in the (R) absolute configuration . With molecular formula C₈H₁₂N₂O and molecular weight 152.19 g/mol, this single enantiomer serves as a versatile scaffold in medicinal chemistry, combining the aromatic oxazole pharmacophore with the basic, conformationally restricted piperidine moiety . Its predicted physicochemical properties include a boiling point of 256.7 ± 28.0 °C, density of 1.066 ± 0.06 g/cm³, and a predicted pKa of 8.68 ± 0.10 for the piperidine nitrogen .

Why Racemic or Regioisomeric Substitutes of (R)-5-(Piperidin-2-yl)oxazole Cannot Be Interchanged in Research


The three most accessible in-class alternatives—the racemic 5-(piperidin-2-yl)oxazole (CAS 1517226-04-8), the (S)-enantiomer (CAS 2165630-14-6), and the 4-regioisomer 4-(oxazol-5-yl)piperidine (CAS 1211527-20-6)—are not functionally equivalent to (R)-5-(piperidin-2-yl)oxazole. The chiral center at the piperidine C2 position means that the (R)- and (S)-enantiomers may exhibit divergent pharmacological profiles when engaging chiral biological targets such as enzymes, GPCRs, or ion channels [1]. Furthermore, the 2-substituted piperidine architecture imparts distinct conformational constraints and a different ionization profile (predicted pKa 8.68) compared with the 4-substituted regioisomer (predicted pKa 9.91), directly influencing the fraction of protonated species at physiological pH and consequently affecting membrane permeability, solubility, and target binding . These differences preclude simple interchangeability in enantioselective synthesis, structure–activity relationship (SAR) studies, or pharmacological assays where stereochemistry and regiochemistry are critical determinants of activity.

Quantitative Differentiation Evidence: (R)-5-(Piperidin-2-yl)oxazole vs. Its Closest Analogs


Enantiomeric Identity: Single (R)-Enantiomer vs. Racemate and (S)-Enantiomer

(R)-5-(Piperidin-2-yl)oxazole (CAS 2165735-44-2) is supplied as the single (R)-enantiomer with a purity specification of ≥95% . In contrast, the racemic mixture 5-(piperidin-2-yl)oxazole (CAS 1517226-04-8) is available at 98% chemical purity , while the (S)-enantiomer (CAS 2165630-14-6) is available at ≥97% purity . The absolute configuration at the piperidine C2 position is a critical determinant of biological target recognition, as documented in patent literature covering oxazolyl piperidine-based FAAH inhibitors, where individual enantiomers are recognized as distinct chemical entities with potentially different pharmacological profiles [1].

Chiral synthesis Enantioselective pharmacology Stereochemical SAR

Piperidine pKa Differentiation: 2-Substituted vs. 4-Substituted Regioisomer

The predicted pKa of the piperidine nitrogen in (R)-5-(piperidin-2-yl)oxazole is 8.68 ± 0.10 . For the 4-regioisomer 4-(oxazol-5-yl)piperidine, the predicted pKa is 9.91 ± 0.10 . This ΔpKa of 1.23 units translates to a substantial difference in the ionized fraction at physiological pH 7.4: the 2-substituted isomer is approximately 94% ionized, whereas the 4-substituted isomer is >97% ionized, based on the Henderson–Hasselbalch equation.

Physicochemical profiling Ionization state ADME prediction

Boiling Point Differentiation: 2-Substituted vs. 4-Substituted Regioisomer

The predicted boiling point of (R)-5-(piperidin-2-yl)oxazole is 256.7 ± 28.0 °C , whereas the 4-regioisomer 4-(oxazol-5-yl)piperidine has a predicted boiling point of 259.8 ± 33.0 °C . The 3.1 °C difference, while modest, reflects distinct intermolecular interaction profiles between the 2- and 4-substituted architectures.

Purification Thermal stability Formulation

Conformational Restriction at Piperidine C2 Position vs. 4-Substituted Regioisomer

The attachment of the oxazole ring at the piperidine 2-position creates a sterically constrained chiral environment directly adjacent to the ring nitrogen. This conformational restriction limits rotational freedom around the C2–oxazole bond compared with the 4-substituted regioisomer, where the oxazole is attached at a remote position. Patent literature covering oxazolyl piperidine FAAH modulators explicitly notes that compounds of this class may exist in different enantiomeric forms, and individual stereoisomers may exhibit distinct biological properties [1]. The C2 chiral center in (R)-5-(piperidin-2-yl)oxazole is specifically positioned to influence the orientation of the oxazole pharmacophore relative to the piperidine N–H hydrogen bond donor/acceptor, a feature absent in the achiral 4-substituted analog.

Conformational analysis Target engagement Molecular recognition

High-Impact Application Scenarios for (R)-5-(Piperidin-2-yl)oxazole Based on Differential Evidence


Enantioselective Synthesis of Chiral FAAH Inhibitors and Cannabinoid System Modulators

The oxazolyl piperidine scaffold is explicitly described in patent literature as a core structural class for fatty acid amide hydrolase (FAAH) inhibition [1]. (R)-5-(Piperidin-2-yl)oxazole provides the single (R)-enantiomer starting material necessary for constructing stereochemically defined FAAH inhibitors, avoiding the need for chiral resolution of racemic intermediates. The C2 chiral center directly influences the pharmacophoric orientation of the oxazole ring, which is critical for interactions within the FAAH active site. Researchers pursuing endocannabinoid system modulation should prioritize the single enantiomer over the racemate to ensure consistent SAR interpretation [1].

Chiral Building Block for GPCR-Targeted Library Synthesis

The piperidine ring is the most common heterocyclic motif in FDA-approved drugs, and oxazole is a privileged scaffold for GPCR ligand design . The 2-substitution pattern of (R)-5-(piperidin-2-yl)oxazole creates a chiral, conformationally restricted framework that is particularly suited for targeting GPCR orthosteric and allosteric binding sites where stereochemistry is a key determinant of affinity and efficacy. The lower predicted pKa (8.68 vs. 9.91 for the 4-regioisomer) suggests improved membrane permeability for the neutral fraction at physiological pH, an advantage in cell-based GPCR screening assays .

Stereoselective Synthesis of Piperidine Alkaloid Analogs and Natural Product Derivatives

The oxazole ring serves as a masked carboxylic acid or 1,3-dicarbonyl equivalent, while the (R)-configured piperidine provides a chiral amine handle for further functionalization. This combination makes (R)-5-(piperidin-2-yl)oxazole a valuable intermediate for the enantioselective synthesis of piperidine-containing natural products and alkaloid analogs. The single enantiomer form ensures that downstream synthetic steps preserve stereochemical integrity, a requirement for the preparation of enantiomerically pure drug candidates .

Physicochemical Profiling and Formulation Development Studies

The documented predicted properties—boiling point 256.7 °C, pKa 8.68, density 1.066 g/cm³, LogP ~1.49—provide a solid starting point for pre-formulation development . The difference of 3.1 °C in boiling point and 1.23 pKa units versus the 4-regioisomer offers meaningful differentiation for selecting the appropriate scaffold in salt screening, co-crystal engineering, and solubility enhancement strategies. Researchers comparing oxazole-piperidine positional isomers for a lead series should use these predicted physicochemical parameters to guide early ADME profiling decisions .

Quote Request

Request a Quote for (R)-5-(piperidin-2-yl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.